molecular formula C17H29NO2S2 B12519481 2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one CAS No. 805324-02-1

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one

Cat. No.: B12519481
CAS No.: 805324-02-1
M. Wt: 343.6 g/mol
InChI Key: CDASZEZYQUJTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction is carried out under controlled conditions, and the resulting product is confirmed using techniques such as IR and 1H NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the thiazolidinone ring can be substituted with various functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidinones. These products can have different biological activities and applications depending on the functional groups introduced.

Scientific Research Applications

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur and carbonyl groups in the thiazolidinone ring can form covalent bonds with biological molecules, leading to inhibition or activation of various enzymes and receptors. This interaction can result in the modulation of cellular processes, such as cell division, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one is unique due to the presence of the tetradecanoyl group, which imparts specific lipophilic properties. This can enhance its ability to interact with lipid membranes and improve its bioavailability in biological systems. Additionally, the combination of sulfur and carbonyl groups in the thiazolidinone ring provides a versatile platform for chemical modifications and the development of new derivatives with tailored properties.

Properties

CAS No.

805324-02-1

Molecular Formula

C17H29NO2S2

Molecular Weight

343.6 g/mol

IUPAC Name

2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H29NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-16(20)14-22-17(18)21/h2-14H2,1H3

InChI Key

CDASZEZYQUJTLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1C(=O)CSC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.